molecular formula C8H9N3 B13686418 2,7-Dimethylimidazo[1,2-b]pyridazine

2,7-Dimethylimidazo[1,2-b]pyridazine

Cat. No.: B13686418
M. Wt: 147.18 g/mol
InChI Key: PUERLKHRPAZTRP-UHFFFAOYSA-N
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Description

2,7-Dimethylimidazo[1,2-b]pyridazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazo[1,2-b]pyridazine family, a privileged scaffold recognized for its excellent physicochemical properties and broad range of biological activities . This bicyclic structure is characterized by a [5,6] nitrogen-containing ring system, which contributes to a high dipole moment and strong hydrogen-bonding capacity, enabling robust interactions with various biological targets . Researchers value this scaffold for its applications in developing potential therapeutic agents. Compounds based on the imidazo[1,2-b]pyridazine structure have shown promise in numerous areas, including as anticancer agents through kinase inhibition , and in diagnostic applications, such as the development of radiotracers for imaging β-amyloid plaques in Alzheimer's disease research . The scaffold's versatility allows for functionalization at multiple positions, facilitating extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-8-10-7(2)5-11(8)9-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUERLKHRPAZTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,7 Dimethylimidazo 1,2 B Pyridazine and Its Analogues

Historical Development of Imidazo[1,2-b]pyridazine (B131497) Core Synthesis

The foundational chemistry for constructing the imidazo[1,2-b]pyridazine core is rooted in classic heterocyclic chemistry principles. One of the earliest and most fundamental approaches is a variation of the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of an aminodiazine with an α-halocarbonyl compound. researchgate.netwikipedia.org

In this context, the synthesis is typically achieved by reacting a 3-aminopyridazine (B1208633) derivative with an α-haloketone or α-haloaldehyde. nih.govresearchgate.net The mechanism involves the initial alkylation of the endocyclic ring nitrogen of the aminopyridazine, which is generally more nucleophilic, followed by an intramolecular cyclization via condensation of the exocyclic amino group with the carbonyl function, and subsequent dehydration to form the aromatic fused imidazole (B134444) ring. nih.gov This method, while foundational, sometimes faced challenges with regioselectivity, especially with asymmetrically substituted pyridazines.

Early research established that the introduction of a halogen on the pyridazine (B1198779) ring could facilitate a more effective synthesis of the desired bicyclic product. nih.gov These classical condensation reactions laid the groundwork for the more refined and diverse synthetic methods that are in use today.

Contemporary Synthetic Routes to the 2,7-Dimethylimidazo[1,2-b]pyridazine Framework

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the imidazo[1,2-b]pyridazine skeleton, including advanced condensation techniques and powerful multicomponent reactions.

The condensation of 3-aminopyridazines with α-dicarbonyl or equivalent compounds remains a cornerstone of imidazo[1,2-b]pyridazine synthesis. nih.govresearchgate.net For the specific synthesis of the 2,7-dimethyl substituted framework, the key precursors are a 6-methyl-substituted 3-aminopyridazine and a propan-2-one derivative, such as chloroacetone (B47974) or bromoacetone.

A notable example is the synthesis of a key intermediate for the drug Risdiplam, which features a similar 2,8-dimethylimidazo[1,2-b]pyridazine (B13678787) core. The final ring-forming step involves the cyclocondensation of ethyl 6-amino-5-methylpyridazine-3-carboxylate with chloroacetone in the presence of sodium bicarbonate, affording the ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate in an 85% isolated yield. mdpi.com This highlights the robustness of the condensation strategy with appropriately designed precursors.

The general reaction scheme is as follows:

Reactant 1: A 3-amino-6-methylpyridazine (B91928).

Reactant 2: An α-haloketone (e.g., Chloroacetone).

Conditions: Typically involves a mild base (e.g., NaHCO₃) and a suitable solvent, often with heating. nih.govmdpi.com

The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products. This method's enduring popularity is due to its reliability and the ready availability of the necessary starting materials.

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of various fused imidazoles, including the imidazo[1,2-b]pyridazine scaffold. researchgate.netbeilstein-journals.org

The GBB reaction involves the condensation of an aminoazine, an aldehyde, and an isocyanide. To construct an imidazo[1,2-b]pyridazine, a 3-aminopyridazine is used as the aminoazine component. The reaction is typically catalyzed by a Lewis or Brønsted acid. researchgate.net This strategy allows for the rapid assembly of diverse libraries of substituted imidazo[1,2-b]pyridazines by varying the aldehyde and isocyanide components. bohrium.com While not specifically detailed for the 2,7-dimethyl variant in the searched literature, the GBB methodology is inherently adaptable for its synthesis by selecting the appropriate starting materials (e.g., 3-amino-6-methylpyridazine, acetaldehyde, and an isocyanide).

Reaction ComponentRole in Final StructureExample for 2,7-Dimethyl Analogue
Aminoazine Forms the pyridazine ring and part of the imidazole ring3-Amino-6-methylpyridazine
Aldehyde Provides the C2 carbon and its substituentAcetaldehyde (for the 2-methyl group)
Isocyanide Provides the C3 carbon and its substituenttert-Butyl isocyanide

This MCR approach offers significant advantages over traditional stepwise syntheses in terms of operational simplicity and the ability to quickly generate structural diversity.

Regioselective Functionalization and Derivatization Approaches for this compound

Once the core this compound framework is assembled, its further derivatization is crucial for exploring structure-activity relationships. Modern organometallic chemistry provides a suite of powerful tools for the precise and regioselective functionalization of the heterocyclic core. researchgate.net

Direct C-H activation has become a preferred strategy for forging new carbon-carbon bonds, avoiding the need for pre-functionalized substrates. beilstein-journals.org For the imidazo[1,2-b]pyridazine system, the C3 position is the most electron-rich and thus the most susceptible to electrophilic attack and metalation, making it a prime target for C-H functionalization. nih.gov

Palladium-catalyzed direct arylation has been successfully applied to the C3 position of the imidazo[1,2-b]pyridazine core. nih.govresearchgate.net In a key study, Pd(OAc)₂ was found to be a highly efficient catalyst for the C3-arylation using a wide range of aryl bromides and even some electron-deficient aryl chlorides. The reaction proceeds under phosphine-free conditions with a very low catalyst loading (0.05-0.1 mol%), demonstrating high turnover numbers (TONs) and turnover frequencies (TOFs). nih.gov This methodology provides a direct and atom-economical route to 3-aryl-2,7-dimethylimidazo[1,2-b]pyridazines.

Table of Conditions for Direct C3-Arylation of Imidazo[1,2-b]pyridazines

Parameter Condition Reference
Catalyst Pd(OAc)₂ nih.gov
Base K₂CO₃ or Cs₂CO₃ nih.gov
Additive Pivalic Acid (PivOH) nih.gov
Solvent N,N-Dimethylacetamide (DMA) or Pentan-1-ol nih.gov

| Temperature | 130-150 °C | nih.gov |

The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. rsc.org

For positions on the ring that are less amenable to direct C-H activation or for instances where pre-functionalization is straightforward, transition metal-catalyzed cross-coupling reactions are indispensable. researchgate.netresearchgate.net Halogenated imidazo[1,2-b]pyridazines serve as versatile precursors for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for forming C-C bonds between an organoboron reagent (boronic acid or ester) and an organic halide. researchgate.net A halogen atom (e.g., Br, I) installed at the C3, C6, or C8 position of the this compound core can be readily coupled with a variety of aryl or heteroaryl boronic acids. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method can be used to introduce alkenyl substituents onto the imidazo[1,2-b]pyridazine scaffold. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is particularly useful due to the high reactivity of organozinc reagents, which often allows for milder reaction conditions and successful coupling with less reactive chlorides. organic-chemistry.orgnih.gov A halogenated this compound can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups. researchgate.net

These cross-coupling reactions provide a modular and highly effective platform for the synthesis of a vast array of complex derivatives of this compound, enabling extensive chemical space exploration. researchgate.net

Nucleophilic Substitution Reactions for Substituent Introduction

Nucleophilic aromatic substitution (SNAr) reactions are a key strategy for introducing a variety of substituents onto the imidazo[1,2-b]pyridazine core, particularly at positions activated by electron-withdrawing groups or containing a suitable leaving group, such as a halogen. The pyridazine ring lends itself well to modification via heteroaromatic nucleophilic displacement reactions. nih.gov

A common precursor for these reactions is a halo-substituted imidazo[1,2-b]pyridazine, such as 6-chloro-2-phenylimidazo[1,2-b]pyridazine. This intermediate allows for the introduction of nucleophiles at the C-6 position. For instance, palladium-catalyzed N-arylation and direct SNAr have been successfully used to introduce amines and alcohols at this position. researchgate.net The presence of a halogen in the pyridazine ring is often crucial for the successful formation of the imidazo[1,2-b]pyridazine backbone itself, as it directs the initial condensation reaction away from the less nucleophilic ring nitrogen. nih.gov

Research has demonstrated the utility of this approach in creating libraries of compounds for structure-activity relationship (SAR) studies. For example, various substituents at the 6-position of 2-dimethylaminophenyl imidazo[1,2-b]pyridazines have been introduced to explore their binding affinities for β-amyloid plaques, showing a moderate tolerance for modification at this site. nih.gov

Strategic Introduction of Functional Groups at Peripheral Positions (e.g., C-3, C-6, C-8)

The targeted functionalization of the imidazo[1,2-b]pyridazine scaffold at specific peripheral positions is essential for fine-tuning the pharmacological properties of its derivatives. Various organometallic cross-coupling reactions and other modern synthetic methods have been developed for regioselective C-H functionalization. researchgate.net

C-3 Position: The C-3 position is often functionalized using palladium-catalyzed cross-coupling reactions. For instance, Sonogashira and Stille cross-coupling reactions have been investigated to introduce alkynyl, alkenyl, and aryl groups at the 3-position of 6-chloro-2-phenylimidazo[1,2-b]pyridazine. researchgate.net Direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at its 3-position has also been achieved, showcasing good to excellent yields and tolerance to the existing chloro group. researchgate.net This methodology has been extended to one-pot, two-step processes for creating 3,6-di- and 2,3,6-trisubstituted derivatives. researchgate.net

C-6 Position: As mentioned, the C-6 position is readily functionalized, often starting from a 6-halo precursor. Beyond SNAr reactions with amines and alcohols, metal-catalyzed C–C coupling reactions can introduce alkyl substituents. researchgate.net The ability to modify the C-6 position has been instrumental in developing compounds with improved metabolic stability and desired lipophilicity. nih.govnih.gov

C-8 Position: Functionalization at the C-8 position is also pursued. In the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold, substitutions have been successfully introduced at the C-8 position, often involving amination, which has been shown to improve the antioxidant activity of the resulting compounds. tsijournals.com A protocol for synthesizing 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate for the drug Risdiplam, has also been developed, highlighting the importance of substitution at this position. nih.gov

The table below summarizes various functionalization strategies for the imidazo[1,2-b]pyridazine core.

PositionReaction TypeReagents/CatalystsIntroduced GroupReference
C-3Sonogashira CouplingPalladium catalystsAlkynyl researchgate.net
C-3Stille CouplingPalladium catalystsAryl, Alkenyl researchgate.net
C-3Direct C-H ArylationPalladium catalysts(Hetero)aryl researchgate.net
C-6Nucleophilic Aromatic Substitution (SNAr)Amines, AlcoholsAmino, Alkoxy researchgate.net
C-6C-C CouplingMetal catalystsAlkyl researchgate.net
C-8AminationAminesAmino tsijournals.com

Implementation of Green Chemistry Principles in Imidazo[1,2-b]pyridazine Synthesis

In recent years, the principles of green chemistry have become fundamental in the synthesis of pharmaceuticals to minimize environmental impact, reduce costs, and improve safety. mdpi.com For the synthesis of imidazo[1,2-b]pyridazine derivatives, this has led to the development of cost-effective and environmentally friendly procedures that often utilize energy-efficient activation techniques. nih.govresearchgate.net These methods aim to reduce the use of hazardous solvents and reagents, minimize waste, and lower energy consumption. semanticscholar.org

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved purity of products. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyridazine and imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.netasianpubs.org

For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, a related heterocyclic system, was achieved with high yields by heating the reaction mixture under microwave irradiation at 180 °C for just 20 minutes. nih.gov Similarly, novel 1-thiazolyl-pyridazinedione derivatives were prepared via a multicomponent synthesis under microwave irradiation, which provided high yields in short reaction times. mdpi.com The efficiency of this method allows for the rapid generation of compound libraries for pharmacological screening. asianpubs.org

Compound TypeMethodReaction TimeYieldReference
Phenothiazine-imidazole derivativesConventional370-390 min70-81% researchgate.net
Phenothiazine-imidazole derivativesMicrowave10-12 min84-88% researchgate.net
2-arylimidazo[1,2-a]pyrimidin-5(8H)-onesMicrowave20 min84% nih.gov
1-thiazolyl-pyridazinedionesMicrowave5 minHigh mdpi.com

Ultrasound-Assisted Synthetic Transformations

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields by utilizing acoustic cavitation. This method has been successfully employed in the synthesis of imidazo-fused heterocycles. nih.govresearchgate.net An ultrasound-assisted, eco-friendly protocol for synthesizing imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles via C–H functionalization has been developed. organic-chemistry.org This method offers mild reaction conditions, avoids the need for a metal catalyst or base, and demonstrates broad functional group tolerance with excellent yields. organic-chemistry.org

Optimization studies revealed that ultrasound irradiation can significantly boost reaction efficiency, achieving yields of up to 97% in as little as 4 minutes. organic-chemistry.org The use of water as a green solvent further enhances the environmental credentials of this approach. This technology is scalable and presents a practical, cost-effective, and sustainable alternative to traditional synthetic methods. researchgate.netorganic-chemistry.org

Development and Application of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves using non-toxic, renewable, and efficient catalysts, or developing catalyst-free reaction pathways.

Several innovative approaches have been applied to the synthesis of imidazo[1,2-b]pyridazines and related structures:

Metal-Free Catalysis: An ultrasound-assisted C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines uses a simple KI/tert-butyl hydroperoxide (TBHP) catalytic system in water, completely avoiding metal catalysts. organic-chemistry.org

Catalyst-Free Protocols: A novel, multigram-scale synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid was developed specifically to avoid the use of metal-complex catalysts, which are often expensive and difficult to regenerate. nih.gov Additionally, catalyst-free synthesis of imidazo[1,2-a]pyridines has been achieved in deep eutectic solvents, which are environmentally benign and biodegradable. semanticscholar.org

Greener Metal Catalysts: An efficient method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives employs a Cu(II)–ascorbate catalyzed domino reaction in an aqueous micellar medium. acs.org This system uses a biocompatible reductant (ascorbate) and water as the solvent, representing a more sustainable approach to metal catalysis. acs.org

These advancements highlight a clear trend towards more sustainable and environmentally conscious methods for the synthesis of complex heterocyclic compounds like this compound.

Structure Activity Relationship Sar Studies of 2,7 Dimethylimidazo 1,2 B Pyridazine Derivatives

Fundamental Principles of SAR in Imidazopyridazine Chemistry

Key aspects of SAR for this scaffold include:

Substitution Patterns: The positions available for substitution on the imidazo[1,2-b]pyridazine (B131497) core (C-2, C-3, C-6, C-7, C-8) are not equivalent. Modifications at certain positions can lead to dramatic changes in activity, while others may be better tolerated. For instance, the C-3 and C-6 positions are frequently modified to explore interactions with specific binding pockets in target proteins. nih.govresearchgate.net

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, influencing its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.

Steric Factors: The size and shape of substituents can dictate how a molecule fits into a binding site. Bulky groups may enhance binding through increased van der Waals interactions but can also cause steric hindrance that prevents optimal binding.

These foundational principles are consistently applied in the rational design of new imidazo[1,2-b]pyridazine derivatives with improved potency and selectivity. nih.gov

Influence of Methyl Substituents at the C-2 and C-7 Positions on Molecular Recognition and Efficacy

While extensive research exists on various substitution patterns of the imidazo[1,2-b]pyridazine core, specific and detailed SAR studies focusing solely on the 2,7-dimethyl substitution pattern are not extensively documented in publicly available literature. However, the influence of methyl groups at these individual positions can be inferred from broader studies on related analogues.

A methyl group is a small, lipophilic substituent that can influence biological activity in several ways:

It can fill small hydrophobic pockets within a receptor's binding site, increasing binding affinity through van der Waals forces.

It can act as a "conformational anchor," restricting the rotation of adjacent groups and locking the molecule into a more bioactive conformation.

Its presence can block metabolic pathways, for instance, by preventing hydroxylation at that position, thereby improving the metabolic stability and half-life of the compound.

In one study, a 7-methyl-2-phenylimidazo[1,2-b]pyridazine derivative (DM1) was identified as a blocker of human Cav3.1 voltage-gated calcium channels, indicating its potential as an antiepileptic drug. researchgate.net This finding highlights that a methyl group at the C-7 position is compatible with, and potentially contributory to, significant biological activity. The specific contribution of the C-2 methyl group in the "2,7-dimethyl" pattern would need to be systematically evaluated against analogues bearing other substituents or hydrogen at this position to fully elucidate its role in molecular recognition and efficacy for a given biological target.

Positional and Substituent Effects on Biological Target Binding and Ligand Potency

The strategic placement of various substituents on the imidazo[1,2-b]pyridazine ring system is a cornerstone of developing potent and selective ligands. Research has shown that modifications at the C-3 and C-6 positions are particularly impactful for a range of biological targets.

For example, in the development of inhibitors for Tumor Necrosis Factor-alpha (TNF-α), a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and evaluated. nih.gov The study revealed that a 3-pyridyl group at the C-3 position and a (4-(methylsulfonyl)phenyl) group at the C-6 position resulted in compounds with significant inhibitory activity. nih.gov Similarly, in the search for agents to bind β-amyloid plaques, SAR studies indicated that a 2-(4'-Dimethylaminophenyl) group was important for high binding affinity, while various substitutions at the C-6 position were moderately tolerated. nih.gov A 6-methylthio analogue demonstrated particularly high affinity. nih.gov

The antifungal activity of imidazo[1,2-b]pyridazine derivatives has also been shown to be significantly affected by substituents on both the core scaffold and appended phenyl rings. researchgate.net This underscores the principle that the biological activity is a function of the entire molecular structure and not just the core heterocycle. In the context of TAK1 kinase inhibition for treating multiple myeloma, it was discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, when combined with an appropriate aryl substituent at the C-3 position, yielded potent inhibitors. nih.gov

These findings are summarized in the table below, illustrating the diverse effects of substituents on biological activity.

TargetPosition(s) of SubstitutionFavorable SubstituentsBiological Activity
TNF-α ProductionC-3 and C-63-pyridyl (at C-3) and 4-(methylsulfonyl)phenyl (at C-6)Inhibition of TNF-α nih.gov
β-Amyloid PlaquesC-2 and C-62-(4'-Dimethylaminophenyl) (at C-2) and methylthio (at C-6)High binding affinity nih.gov
Phytopathogenic FungiC-3 and C-6Various substituted phenyl groupsPotent antifungal activity researchgate.net
TAK1 KinaseC-3 and C-6Aryl group (at C-3) and morpholine/piperazine (at C-6)Nanomolar inhibition nih.gov
mTOR KinaseDiaryl urea (B33335) moietyPhenyl and substituted phenyl groupsSignificant anti-proliferative activity nih.gov

Pharmacophore Elucidation and Rational Ligand Design Strategies

The development of potent imidazo[1,2-b]pyridazine-based therapeutic agents often relies on rational ligand design, which is informed by SAR data. This process involves constructing a pharmacophore model—an abstract representation of the key steric and electronic features required for a molecule to interact with a specific biological target.

Based on the structure-activity relationships of known inhibitors, new series of derivatives can be designed and synthesized. For instance, the design of novel imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors was based on the SAR of existing compounds in the class. nih.gov This rational approach led to the synthesis of diaryl urea derivatives with potent anti-proliferative activity. nih.gov Similarly, the design of selective Haspin kinase inhibitors involved creating new disubstituted imidazo[1,2-b]pyridazine derivatives and studying their binding modes, which confirmed their competition with ATP. tandfonline.com

Rational design strategies often involve:

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Structure-Based Design: Using the three-dimensional structure of the target protein (e.g., from X-ray crystallography) to design molecules that fit precisely into the active site.

Scaffold Hopping: Modifying the core heterocyclic structure to discover novel chemical series with improved properties, as discussed in the following section.

These strategies leverage accumulated SAR data to move from initial "hit" compounds to optimized "lead" compounds with greater potential for therapeutic development.

Comparative Scaffold Analysis and Isomeric Studies in Medicinal Chemistry Contexts

Understanding the properties of the imidazo[1,2-b]pyridazine scaffold is often enhanced by comparing it to isomeric and isosteric ring systems. A common strategy in medicinal chemistry is "scaffold hopping," where the core of a known active molecule is replaced with a structurally different core to identify new compounds with potentially improved properties like potency, selectivity, or ADME profiles.

Isomeric studies, which examine the effect of substituent positions, are also crucial. As detailed in section 3.3, the biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the location of the substituents. For instance, moving a particular functional group from the C-6 to the C-7 position can drastically alter the molecule's interaction with its target protein. These comparative analyses are vital for fully exploring the chemical space around a particular pharmacophore and for identifying the optimal scaffold and substitution pattern for a desired therapeutic effect.

Computational and Theoretical Investigations of 2,7 Dimethylimidazo 1,2 B Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for investigating the electronic structure of organic molecules. scirp.org These calculations provide a detailed picture of electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. irjweb.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com For derivatives of related heterocyclic systems, such as imidazo[1,2-a]pyridines, HOMO-LUMO gaps have been calculated to be in the range of 3.24–4.69 eV, indicating generally high stability. nih.gov A similar analysis for 2,7-Dimethylimidazo[1,2-b]pyridazine would provide specific values for its EHOMO, ELUMO, and energy gap, thereby quantifying its electronic stability and reactivity profile.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its behavior in non-covalent interactions. nih.govmdpi.com The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

Typically, regions around electronegative atoms like nitrogen or oxygen show negative potential (often colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, regions around hydrogen atoms often exhibit positive potential (colored blue), indicating sites for nucleophilic attack. nih.govmdpi.com An MEP map for this compound would identify the specific locations of these electron-rich and electron-poor regions, offering crucial insights into its intermolecular interaction patterns and reactive sites.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. scirp.orgnih.gov These include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the ease of electron cloud polarization. scirp.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. nih.gov Calculation of these values for this compound would allow for a precise characterization of its stability and reactivity.

Interactive Data Table: Illustrative Global Reactivity Descriptors for a Hypothetical Molecule

This table is for illustrative purposes to show how data for this compound would be presented if available.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.20
LUMO EnergyELUMO--1.80
Energy GapΔEELUMO - EHOMO4.40
Chemical Hardnessη(ELUMO - EHOMO) / 22.20
Chemical SoftnessS1 / η0.45
Electronegativityχ-(EHOMO + ELUMO) / 24.00
Electrophilicity Indexωχ² / (2η)3.64

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. onljbioinform.comijpbs.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Optimal Binding Modes and Affinities with Receptor Sites

Docking algorithms explore various possible orientations and conformations of the ligand within the receptor's binding site to find the most stable complex, which is often predicted based on a scoring function that estimates binding affinity. mdpi.com Studies on related imidazo[1,2-b]pyridazine (B131497) derivatives have shown their ability to bind to various protein targets, such as kinases and bacterial enzymes. ijpbs.comnih.gov A molecular docking study involving this compound would predict its preferred binding pose and estimate its binding energy with specific biological targets, providing a hypothesis for its potential pharmacological activity.

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Analysis of the docked pose allows for the detailed characterization of these interactions, which may include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar groups, such as the methyl groups of this compound and nonpolar amino acid residues.

Pi-Stacking: Interactions between the aromatic rings of the ligand and aromatic residues in the protein.

For example, docking studies of other imidazo[1,2-b]pyridazine compounds have identified key hydrogen bonds with amino acid residues in the hinge region of kinases. nih.gov A similar analysis for this compound would reveal the specific amino acids it interacts with and the nature of these crucial binding forces.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. semanticscholar.org For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and its dynamic interactions with biological targets, such as proteins or nucleic acids. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique are well-established for the broader class of imidazo[1,2-b]pyridazine derivatives.

A typical molecular dynamics simulation study on the binding of a this compound derivative to a target protein might involve the following steps:

System Setup: Building a computational model of the ligand-protein complex solvated in a box of water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: Relaxing the system to remove any steric clashes and allowing it to reach a stable temperature and pressure.

Production Run: Running the simulation for a specific duration (nanoseconds to microseconds) to collect data on the trajectories of all atoms in the system.

Analysis: Analyzing the trajectories to understand conformational changes, binding stability, and key interactions.

The insights gained from such simulations are invaluable for the rational design of more potent and selective analogs.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a this compound Analog with a Target Kinase

ParameterValueDescription
Simulation Time 200 nsThe total duration of the production MD simulation.
RMSD of Ligand 1.5 ± 0.3 ÅRoot Mean Square Deviation of the ligand's heavy atoms, indicating its stability in the binding pocket.
RMSF of Key Residue (e.g., Lys63) 0.8 ± 0.2 ÅRoot Mean Square Fluctuation of a key amino acid residue, showing its flexibility during the simulation.
Average Hydrogen Bonds 2.5The average number of hydrogen bonds maintained between the ligand and the protein throughout the simulation.
Binding Free Energy (MM/PBSA) -45.7 kcal/molAn estimation of the binding affinity calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area method.

This table is for illustrative purposes to show the type of data that can be generated from MD simulations and is not based on actual experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its derivatives, QSAR models could be developed to predict their efficacy as, for example, kinase inhibitors or anti-infective agents, thereby guiding the synthesis of new compounds with improved properties. While specific QSAR models for this compound were not found in the reviewed literature, the principles are widely applied to the imidazo[1,2-b]pyridazine scaffold and related heterocyclic systems. nih.gov

The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. For instance, in studies of related imidazopyridine derivatives, electronic properties derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been correlated with antibacterial activity. nih.gov

Model Building: A mathematical model is created using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

QSAR studies on the broader family of imidazo[1,2-b]pyridazines have provided insights into the structural features that govern their activity. nih.gov For example, such studies can reveal the importance of specific substituents at different positions of the imidazo[1,2-b]pyridazine core for enhancing potency or selectivity. These models can then be used to virtually screen new, unsynthesized compounds and prioritize those with the highest predicted activity for synthesis and testing, thus saving time and resources in the drug discovery process.

Table 2: Example of a QSAR Model for a Series of Imidazo[1,2-b]pyridazine Analogs

DescriptorCoefficientDescription
LogP +0.45A measure of the compound's lipophilicity. A positive coefficient suggests that higher lipophilicity is correlated with higher activity.
Molecular Weight -0.12The mass of the molecule. A negative coefficient might indicate that smaller molecules are more active.
HOMO Energy +0.28The energy of the Highest Occupied Molecular Orbital. Its inclusion suggests that the electronic properties of the molecule are important for its activity.
Number of H-bond Donors -0.35The number of hydrogen bond donors in the molecule. A negative coefficient suggests that fewer H-bond donors are preferred for activity.
Model Statistics
0.85The coefficient of determination, indicating that 85% of the variance in the biological activity is explained by the model.
0.72The cross-validated R², a measure of the model's predictive ability.

This table presents a hypothetical QSAR model to illustrate the format and type of information provided. The descriptors and coefficients are not based on actual experimental data for this compound.

Mechanistic Studies of Molecular Interactions with Biological Targets

Modulation of Kinase Activities and Associated Cellular Signaling Pathways

Derivatives of imidazo[1,2-b]pyridazine (B131497) have been extensively investigated as potent modulators of protein kinases, which are crucial regulators of cellular signaling. nih.govnih.govcardiff.ac.uk The scaffold's unique structure allows it to interact with various kinases, leading to the inhibition of their activity and the interruption of downstream signaling pathways implicated in diseases like cancer and inflammatory disorders. nih.govcardiff.ac.ukrsc.org

The primary mechanism by which imidazo[1,2-b]pyridazine derivatives inhibit kinase activity is through ATP-competitive binding. nih.gov The core scaffold has been shown to bind to the hinge region of the kinase ATP-binding pocket. nih.gov For instance, the N-3 atom in the imidazo[1,2-b]pyridazine ring of the pan-inhibitor Ponatinib forms a critical hydrogen bond with the hinge residue MET318 in the Bcr-Abl kinase complex. nih.gov Similarly, computational models suggest that an imidazo[1,2-b]pyridazin-8-amine (B2473545) moiety can form hinge hydrogen bonds within the ATP-binding site of Bruton's tyrosine kinase (BTK). nih.gov

In the case of Transforming growth factor-β activated kinase (TAK1) inhibitors, the imidazo[1,2-b]pyridazine core establishes a hydrogen bond with Ala-107, while other parts of the molecule interact with conserved residues like Lys-63 within the ATP-binding site. nih.gov Substitutions at various positions (2, 3, 6, 7, and 8) on the scaffold are crucial for determining the potency and selectivity of these interactions. nih.gov Specifically, studies on inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) showed that methylation at the 2-position of the imidazo[1,2-b]pyridazine core enhanced binding affinity. cardiff.ac.uk

Beyond competitive inhibition, derivatives of this scaffold can also act as allosteric modulators. rsc.org Certain imidazo[1,2-b]pyridazine compounds have been identified as ligands that bind to the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2). rsc.org This binding allosterically inhibits the signaling function of TYK2, which is mediated by its catalytic domain (JH1), representing a non-ATP-competitive mechanism of action. rsc.org

Table 1: Examples of Imidazo[1,2-b]pyridazine-Kinase Interactions

Target Kinase Derivative/Scaffold Mechanism of Inhibition Key Interactions Citation
Bcr-Abl Ponatinib ATP-Competitive H-bond between N-3 of scaffold and MET318 nih.gov
TAK1 6-substituted imidazo[1,2-b]pyridazines ATP-Competitive H-bond between scaffold and Ala-107; interaction with Lys-63 nih.gov
TYK2 Imidazo[1,2-b]pyridazine (IZP) 7 Allosteric Binding to pseudokinase (JH2) domain rsc.org
DYRK1A 2-methyl-imidazo[1,2-b]pyridazine ATP-Competitive Binding to ATP pocket; 2-methyl group enhances affinity cardiff.ac.uk

A critical aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. Imidazo[1,2-b]pyridazine derivatives have demonstrated high selectivity profiles. For example, an optimized Mps1 (TTK) kinase inhibitor based on this scaffold, compound 27f, was found to be highly selective when tested against a panel of 192 different kinases. ebi.ac.uk

Similarly, optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of a potent and selective cellular inhibitor of DYRK1A with high selectivity over much of the kinome. cardiff.ac.uk Further structural modifications based on X-ray crystallography facilitated the rational design of compounds with improved selectivity against closely related kinases like the CLK family. cardiff.ac.uk However, off-target interactions can occur. During the development of allosteric TYK2 inhibitors, Phosphodiesterase 4 (PDE4) was identified as a significant off-target. rsc.org Selectivity for TYK2 over PDE4 was ultimately achieved by analyzing co-crystal structures and modifying the ligand accordingly. rsc.org

Table 2: Selectivity Profile of Imidazo[1,2-b]pyridazine-Based Inhibitors

Primary Target Inhibitor Series Selectivity Profile Identified Off-Target(s) Citation
Mps1 (TTK) Imidazo[1,2-b]pyridazine-based 27f Selective over a panel of 192 kinases Not specified ebi.ac.uk
DYRK1A 3-(trifluoromethoxy)phenyl imidazo[1,2-b]pyridazines Selective over much of the kinome CLK kinases (selectivity improved with design) cardiff.ac.uk
ALK Imidazo[1,2-b]pyridazine macrocyclic derivatives Profiled, specific off-targets not detailed Not specified nih.gov
TYK2 (JH2) Imidazo[1,2-b]pyridazine (IZP) ligands Generally selective Phosphodiesterase 4 (PDE4) rsc.org

Interaction with Ion Channels (e.g., Voltage-Gated Calcium Channels)

Beyond kinases, the imidazo[1,2-b]pyridazine nucleus has been found to interact with ion channels. researchgate.net Voltage-gated ion channels are fundamental for the function of excitable cells, and their modulation can have significant therapeutic effects. frontiersin.org

Research has identified specific imidazo[1,2-b]pyridazine derivatives as blockers of human T-type voltage-gated calcium channels (VGCCs). nih.gov Notably, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) have been shown to act as blockers of the hCav3.1 channel isoform. researchgate.netnih.gov

To understand the molecular basis of this activity, the interactions of these compounds with hCav3.1 channels have been investigated through computational modeling. nih.gov The calculated binding modes for DM1 and DM2 were found to partially mirror that of Z944, a known selective Cav3.1 blocker. nih.gov This biophysical characterization provides a foundation for the future rational design and optimization of this class of compounds as potential ion channel modulators. nih.gov

Engagement with Phosphodiesterase (PDE) Enzymes and Signaling Cascades

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP. researchgate.net The imidazo[1,2-b]pyridazine scaffold has been linked to interactions with this enzyme family. In the course of developing allosteric inhibitors for the TYK2 pseudokinase domain, Phosphodiesterase 4 (PDE4) was identified as a potential off-target liability of the imidazo[1,2-b]pyridazine ligands. rsc.org This finding highlights a potential for this chemical class to engage with PDE signaling cascades. Subsequent work focused on modifying the imidazo[1,2-b]pyridazine structure to engineer selectivity for the intended kinase target over PDE4, which was successfully achieved through analysis of X-ray co-crystal structures of the ligands bound to both proteins. rsc.org

Molecular Basis of Antimicrobial Action and Interaction with Microbial Targets

The imidazo[1,2-b]pyridazine framework is present in compounds with a diverse range of antimicrobial activities, including antifungal and antimycobacterial properties. nih.govnih.govresearchgate.net The mechanism of action is often tied to the specific substitutions on the core scaffold, which influence the molecule's ability to interact with essential microbial targets.

In the context of antifungal activity, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were evaluated against nine different phytopathogenic fungi. nih.gov The results indicated that many of these compounds displayed broad-spectrum antifungal activity. nih.gov Structure-activity relationship analysis revealed that the nature of the substituents on both the benzene (B151609) and pyridazine (B1198779) rings significantly affects the antifungal potency. nih.gov For example, compounds 4a, 4c, 4d, 4l, and 4r were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against several fungal strains. nih.gov

Table 3: Antifungal Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound EC₅₀ (µg/mL) vs. Corn Curvalaria Leaf Spot EC₅₀ (µg/mL) vs. Alternaria alternate EC₅₀ (µg/mL) vs. Pyricularia oryzae Citation
4a 2.51 1.13 1.83 nih.gov
4c 1.87 1.34 1.25 nih.gov
4d 1.12 1.03 1.76 nih.gov
4l 4.83 1.62 2.51 nih.gov
Hymexazol 28.54 24.32 31.91 nih.gov

Furthermore, novel benzohydrazide (B10538) derivatives incorporating the imidazo[1,2-b]pyridazine scaffold have been synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Several of these compounds demonstrated potent activity, with Minimum Inhibitory Concentrations (MIC) as low as 1.6 µg/mL, which is more potent than standard drugs like pyrazinamide (B1679903) and ciprofloxacin (B1669076) (MIC 3.125 µg/mL). The lipophilic nature of these compounds, conferred by the various substitutions, is thought to contribute to their antimycobacterial efficacy. researchgate.net

Studies on Interaction with Pathological Protein Aggregates (e.g., Amyloid Plaques)

The accumulation of β-amyloid (Aβ) plaques is a primary neuropathological hallmark of Alzheimer's disease. Consequently, developing ligands that can bind to these aggregates is of significant interest for diagnostic imaging and potential therapeutic intervention. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to synthetic Aβ₁₋₄₀ aggregates. nih.govnih.gov

These studies utilize competitive binding assays against known Aβ plaque ligands to determine the inhibition constant (Kᵢ), a measure of binding affinity. The research reveals that specific substitutions on the imidazo[1,2-b]pyridazine core are crucial for high-affinity binding. A 2-(4′-Dimethylaminophenyl) group, in particular, appears to be a key requirement for achieving desirable binding affinities. nih.gov The binding affinities of these derivatives range significantly, from the low nanomolar to the micromolar level, depending on the substitution patterns at the 2- and 6-positions. nih.govnih.gov For instance, the derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a Kᵢ value of 11.0 nM. nih.govnih.gov This line of research suggests that the imidazo[1,2-b]pyridazine scaffold is a promising platform for developing novel agents for imaging Aβ plaques. nih.gov

Compound DerivativeSubstitution at Position 2Substitution at Position 6Binding Affinity (Kᵢ, nM)
Derivative A4'-Dimethylaminophenyl-SCH₃11.0
Derivative B4'-Dimethylaminophenyl-Cl29.4
Derivative C4'-Dimethylaminophenyl-Br32.2
Derivative D4'-Aminophenyl-I>1000
Derivative EPhenyl-I>1000

Investigation of Receptor Binding Profiles and Ligand-Receptor Dynamics

The imidazo[1,2-b]pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have been shown to bind to a wide array of biological receptors, most notably protein kinases. nih.govresearchgate.net Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Kinase Inhibition:

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of several kinases, including Tyrosine kinase 2 (Tyk2), Transforming growth factor-β activated kinase (TAK1), Anaplastic lymphoma kinase (ALK), and mTOR (mammalian target of rapamycin). nih.govnih.govnih.govnih.gov

Tyk2 Inhibition: Certain derivatives act as potent and selective allosteric inhibitors by binding to the pseudokinase (JH2) domain of Tyk2. nih.gov This binding prevents the activation of the catalytic (JH1) domain, thereby blocking downstream signaling of pro-inflammatory cytokines. nih.gov Co-crystal structures reveal the precise ligand-receptor dynamics, showing that the imidazo[1,2-b]pyridazine core interacts with the hinge region of the kinase through hydrogen bonds. Specifically, one hydrogen bond forms between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690, while another occurs between the C8 methylamino NH and the carbonyl of Val690. nih.gov These interactions stabilize the inhibitor within the binding pocket, leading to high potency, with Kᵢ values reaching the sub-nanomolar range (as low as 0.015 nM). nih.gov

TAK1 Inhibition: In the context of multiple myeloma, imidazo[1,2-b]pyridazine derivatives have been developed as TAK1 inhibitors. nih.gov Molecular docking studies show that the core scaffold binds to the hinge region of the kinase's ATP-binding site. A key hydrogen bonding interaction occurs between the H2 of the imidazo[1,2-b]pyridazine ring and the amino acid Ala-107. nih.gov Substitutions at the C6 position, such as a morpholine (B109124) group, enhance inhibitory activity, resulting in IC₅₀ values in the nanomolar range. nih.gov

mTOR and ALK Inhibition: Other studies have identified derivatives that act as ATP-competitive mTOR inhibitors, with IC₅₀ values as low as 0.062 μM. nih.gov Additionally, macrocyclic derivatives incorporating the imidazo[1,2-b]pyridazine scaffold have shown potent enzymatic inhibitory activity against both wild-type and mutated forms of ALK, a key target in certain types of non-small cell lung cancer. nih.gov

Target KinaseDerivative TypePotency (IC₅₀ / Kᵢ)Key Binding Interaction
Tyk2 (JH2 Domain)6-anilino & 3-amide substitutedKᵢ = 0.015 - 0.086 nMH-bonds with hinge region (Val690)
TAK16-morpholine & 3-aryl substitutedIC₅₀ = 55 nMH-bond with hinge region (Ala-107)
mTORDiaryl urea (B33335) derivativesIC₅₀ = 0.062 µMATP-competitive
ALK (mutant)Macrocyclic derivativesIC₅₀ = 6.4 - 23 nMATP-competitive

Ion Channel Modulation:

Beyond kinases, the versatility of the scaffold extends to ion channels. For example, a derivative, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid, has been identified as a blocker of human Cav3.1 voltage-gated calcium channels. nih.gov Molecular modeling suggests its binding mode partially mirrors that of known selective Cav3.1 blockers, highlighting another avenue for the therapeutic application of these compounds, particularly in neurological disorders like epilepsy. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,7-Dimethylimidazo[1,2-b]pyridazine. researchgate.netomicsonline.org Through one-dimensional (1D) experiments such as ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques, a complete assignment of all proton and carbon signals can be achieved. nih.gov

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their electronic environment. The aromatic protons on the bicyclic ring system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. chemicalbook.com The methyl groups at positions 2 and 7 would appear as singlets in the upfield region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the imidazo[1,2-b]pyridazine (B131497) core are expected to resonate in the aromatic region of the spectrum. nih.gov The chemical shifts of the methyl carbons would be observed at higher field.

To resolve ambiguities and confirm connectivity, 2D NMR experiments are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the pyridazine (B1198779) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. omicsonline.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionAtomPredicted Chemical Shift (ppm)MultiplicityNotes
H-3¹H~7.5 - 7.8sImidazole (B134444) ring proton
H-5¹H~7.0 - 7.3dPyridazine ring proton
H-6¹H~7.8 - 8.1dPyridazine ring proton
2-CH₃¹H~2.5sMethyl group protons
7-CH₃¹H~2.6sMethyl group protons
C-2¹³C~145qCarbon attached to methyl group
C-3¹³C~115qImidazole ring carbon
C-5¹³C~120qPyridazine ring carbon
C-6¹³C~135qPyridazine ring carbon
C-7¹³C~140qCarbon attached to methyl group
C-8a¹³C~148qBridgehead carbon
2-CH₃¹³C~15qMethyl group carbon
7-CH₃¹³C~20qMethyl group carbon

Note: These are estimated values based on data for similar imidazo[1,2-b]pyridazine and substituted pyridazine structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. ncsu.edu High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov

For this compound (C₉H₉N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. mdpi.com The protonated molecule is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. uab.edu The fragmentation pattern for the imidazo[1,2-b]pyridazine core often involves cleavages within the six-membered pyridazine ring. nih.gov Analysis of these fragments provides valuable confirmation of the proposed structure. Common fragmentation patterns may include the loss of small molecules or cleavage of the ring systems. nih.govuab.edu

Table 2: Predicted HRMS Data and Potential MS/MS Fragments for this compound
IonMolecular FormulaCalculated m/zDescription
[M+H]⁺C₉H₁₀N₃⁺160.0869Protonated molecular ion
Fragment 1C₈H₇N₂⁺131.0604Loss of HCN from imidazole ring
Fragment 2C₇H₇N⁺105.0573Cleavage of pyridazine ring
Fragment 3C₆H₅N₂⁺105.0447Loss of methyl groups and ring cleavage

Note: Fragmentation pathways are predictive and based on general behavior of N-heterocyclic compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. biomedscidirect.com The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic rings are expected in the 1650-1450 cm⁻¹ region. researchgate.net

Ring vibrations: The entire heterocyclic ring system has characteristic "breathing" and other skeletal vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). core.ac.uk

C-H bending: Out-of-plane and in-plane bending vibrations for the aromatic and methyl C-H bonds appear at lower wavenumbers. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (Methyl)
1620 - 1550C=N StretchImidazole/Pyridazine Rings
1550 - 1450C=C StretchAromatic Ring Skeletal Vibrations
1470 - 1430C-H BendAliphatic C-H (Methyl)
900 - 675C-H BendAromatic C-H (Out-of-plane)

Note: These are typical ranges and the exact positions can be influenced by the specific molecular structure and solid-state packing.

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

Studies on similar fused heterocyclic systems reveal that the imidazo[1,2-b]pyridazine core is essentially planar. nih.govflinders.edu.au The crystal packing is often dominated by intermolecular interactions such as π-π stacking between the planar aromatic rings of adjacent molecules. researchgate.net This technique would confirm the substitution pattern and provide detailed conformational data that is unavailable through other methods.

Table 4: Representative Crystallographic Data for a Related Pyrrolo[1,2-b]pyridazine Derivative
ParameterValue
Compound2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine researchgate.netnih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
Z (molecules/unit cell)4
Key Structural FeaturePlanar conformation of the molecule researchgate.netnih.gov

Note: This data is for a structurally similar compound and serves to illustrate the type of information obtained from X-ray crystallography.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The imidazo[1,2-b]pyridazine system, being a conjugated aromatic heterocycle, acts as a chromophore and is expected to exhibit distinct absorption bands.

The electronic transitions responsible for UV absorption in such systems are typically:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org These are common in aromatic and conjugated systems.

n → π* transitions: These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* anti-bonding orbital. uzh.ch

For related bis-imidazo[1,2-a]pyridine compounds, absorption bands are observed in the UV region, often with multiple maxima corresponding to different π–π* transitions delocalized over the heterocyclic system. nih.gov

Table 5: Expected UV-Visible Absorption Data for this compound
Approx. λₘₐₓ (nm)Type of TransitionOrbital Promotion
~250 - 270π → πHOMO to LUMO
~310 - 330π → πHOMO-1 to LUMO
>340n → π*Non-bonding to LUMO

Note: λₘₐₓ values are estimates based on related heterocyclic systems and can be influenced by solvent polarity.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and purity analysis of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction by comparing the spot of the reaction mixture with those of the starting materials. It is also used to determine the appropriate solvent system for column chromatography.

Column Chromatography: This technique is widely used for the purification of the crude product on a larger scale. The compound is separated from byproducts and unreacted starting materials based on differential adsorption on a stationary phase (e.g., silica (B1680970) gel).

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A sample is passed through a column under high pressure, and the components are detected as they elute. By integrating the area of the peak corresponding to this compound, its percentage purity can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to separate the target compound from any volatile impurities and provide mass spectra for each component, aiding in their identification.

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Expedient Synthetic Pathways for 2,7-Dimethylimidazo[1,2-b]pyridazine

Traditional synthesis of the imidazo[1,2-b]pyridazine (B131497) backbone often involves the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govumich.edu While effective, these methods can have limitations regarding reaction times, yields, and environmental impact. Future research will likely focus on developing more efficient and sustainable synthetic routes.

Eco-friendly techniques such as microwave and ultrasound irradiation have already shown promise in accelerating the synthesis of related 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives, offering a cost-effective and greener alternative. nih.govresearchgate.net The application of one-pot, multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, could provide a highly efficient pathway to construct diversely substituted imidazo[1,2-b]pyridazine analogs from simple precursors. beilstein-journals.org Furthermore, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) offer a powerful tool for the late-stage functionalization of the imidazo[1,2-b]pyridazine core, enabling the rapid generation of chemical libraries for screening. researchgate.netresearchgate.net

Table 1: Potential Expedient Synthetic Strategies

Synthetic Strategy Description Potential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat reaction mixtures. Reduced reaction times, increased yields, improved purity. nih.gov
Ultrasound-Assisted Synthesis Employs ultrasonic waves to enhance chemical reactivity. Improved reaction rates, milder reaction conditions. nih.gov
One-Pot Multi-Component Reactions Combines multiple reaction steps in a single vessel without isolating intermediates. Increased efficiency, reduced waste, operational simplicity. beilstein-journals.org

Advanced Computational Methodologies for De Novo Design and Iterative Optimization of Analogs

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design and optimization of new therapeutic agents. beilstein-journals.org For this compound, these methods can accelerate the discovery of potent and selective analogs.

Structure-based drug design (SBDD) approaches, such as molecular docking, can be employed if the three-dimensional structure of a biological target is known. beilstein-journals.org This allows for the prediction of binding modes and affinities of novel analogs, guiding the design of compounds with improved interactions. nih.govnih.gov For instance, docking studies have been used to investigate the binding of imidazo[1,2-a]pyrimidine (B1208166) derivatives to the SARS-CoV-2 spike protein and hACE2. nih.gov In the absence of a target structure, ligand-based methods can be utilized. De novo design algorithms can generate novel molecular structures with desired properties, while quantitative structure-activity relationship (QSAR) models can predict the biological activity of untested compounds based on their physicochemical properties. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complex, helping to refine lead compounds. beilstein-journals.org

Strategic Diversification of the this compound Scaffold for Biological Probe Development

Biological probes are essential tools for studying biological systems and validating drug targets. The this compound scaffold can be strategically modified to generate a variety of chemical probes. By incorporating specific functional groups, analogs can be designed for target identification, imaging, and mechanistic studies.

For example, attaching a fluorophore to the scaffold could create fluorescent probes to visualize the subcellular localization of the compound and its target. The imidazo[1,2-b]pyridazine framework has been explored for the development of radiotracers for positron emission tomography (PET) imaging of β-amyloid plaques in Alzheimer's disease. nih.gov Similarly, introducing a photoreactive group (e.g., an azide (B81097) or diazirine) could yield photo-affinity probes that covalently bind to their biological target upon UV irradiation, facilitating target identification via proteomic methods. Furthermore, immobilizing an analog onto a solid support through a linker can create affinity chromatography resins for purifying the target protein from complex biological mixtures.

Table 2: Strategies for Biological Probe Development

Probe Type Modification Application
Fluorescent Probe Conjugation of a fluorescent dye (e.g., fluorescein, rhodamine). Cellular imaging, tracking compound distribution.
PET Radiotracer Incorporation of a positron-emitting isotope (e.g., ¹⁸F, ¹¹C). In vivo imaging of target distribution and density. nih.gov
Photo-affinity Probe Introduction of a photo-activatable cross-linking group. Covalent labeling and identification of direct binding partners.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Action

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the compound's mechanism of action, identify biomarkers, and uncover potential off-target effects. nih.govnih.govresearchgate.net

By treating cells or model organisms with the compound and analyzing the resulting changes across these different molecular layers, researchers can build a holistic picture of its biological impact. nih.gov For example, transcriptomic analysis (e.g., RNA-Seq) can reveal which genes are up- or down-regulated upon treatment, while proteomics can identify changes in protein expression and post-translational modifications. researchgate.net Metabolomics can uncover alterations in metabolic pathways. Integrating these datasets can help to construct signaling pathways and regulatory networks affected by the compound, leading to a deeper understanding of its therapeutic and potential toxic effects. nih.govmdpi.com Public repositories like The Cancer Genome Atlas (TCGA) provide vast amounts of multi-omics data that can be leveraged for these analyses. nih.govresearchgate.net

Development of Advanced Pharmacological Tools for Target Validation and Mechanistic Elucidation

Building on the diversification strategies for probe development, the creation of advanced pharmacological tools is crucial for definitively validating the biological targets of this compound and elucidating its precise mechanism of action. These tools go beyond simple binding and inhibition assays to provide more dynamic and in-context information.

One such tool is the development of covalent inhibitors. By incorporating a reactive group (e.g., an acrylamide) designed to form a covalent bond with a specific residue (like cysteine) in the target's active site, researchers can create highly potent and selective probes. nih.gov This approach has been successfully used to develop covalent inhibitors of CDK12/13 based on a related imidazo[1,2-b]pyrazine scaffold. nih.gov Another advanced tool is the design of "bump-and-hole" analogs, where the compound is modified to fit into a specifically engineered mutant version of the target kinase that is resistant to endogenous ATP, allowing for highly specific target engagement studies in a cellular context. The development of specific antibodies that recognize the compound-target complex can also serve as powerful tools for immunoprecipitation and imaging-based assays to confirm target engagement in cells and tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,7-Dimethylimidazo[1,2-b]pyridazine?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., haloacetaldehyde derivatives). Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also employed for regioselective functionalization. For example, bromination at position 2 followed by Suzuki coupling allows introduction of aryl groups .

Q. How is the structure of this compound characterized in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR for regiochemical assignment of methyl groups.
  • FT-IR to identify functional groups (e.g., C=N stretching in the imidazole ring).
  • Mass spectrometry for molecular weight validation .

Q. What in vitro assays are used for initial biological screening of this compound?

  • Methodological Answer : Common assays include:

  • Kinase inhibition assays (e.g., DYRK1A inhibition using IC50 measurements) .
  • Binding affinity studies (e.g., competition assays with Aβ plaques for Alzheimer’s research) .
  • Cellular viability assays to assess cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How do substituent variations at positions 2 and 6 influence biological activity in imidazo[1,2-b]pyridazines?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Position 2 : Methyl groups sterically hinder hydrogen bonding with target proteins (e.g., TAK1 kinase), reducing activity .
  • Position 6 : Alkylthio substituents (e.g., methylthio) enhance binding affinity to amyloid plaques (Ki = 11 nM) .
  • Advanced Tip : Use X-ray crystallography to validate binding modes and substituent effects .

Q. What challenges arise in regioselective functionalization of the imidazo[1,2-b]pyridazine core?

  • Methodological Answer : Regioselectivity issues occur during direct C-H activation. Strategies include:

  • Pre-functionalization : Bromination at position 2 enables Suzuki coupling for aryl group introduction .
  • Catalyst Optimization : Palladium/copper catalysts with acetylacetonate ligands improve selectivity for C3 arylation .

Q. How are computational methods applied to predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Predict binding poses in ATP-binding pockets (e.g., TAK1 kinase) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time .
  • DFT Calculations : Analyze electronic properties influencing reactivity (e.g., charge distribution in the fused ring system) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of substituted imidazo[1,2-b]pyridazines?

  • Methodological Answer : Contradictions may arise from:

  • Substituent Position : Methyl groups at position 2 reduce TAK1 inhibition but enhance solubility. Compare studies using identical substitution patterns .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or Aβ aggregate preparation (synthetic vs. brain-derived) impact binding affinities .
  • Statistical Validation : Replicate experiments with standardized protocols and orthogonal assays (e.g., SPR vs. radioligand binding).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.